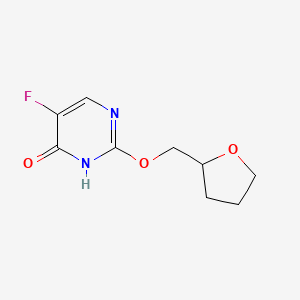
5-Fluoro-2-((tetrahydrofuran-2-yl)methoxy)pyrimidin-4(1H)-one
Description
5-Fluoro-2-((tetrahydrofuran-2-yl)methoxy)pyrimidin-4(1H)-one: is a chemical compound belonging to the class of pyrimidinones. This compound is characterized by the presence of a fluorine atom at the 5th position, a methoxy group at the 2nd position, and an oxolan-2-ylmethoxy group attached to the pyrimidinone ring.
Propriétés
Numéro CAS |
63650-59-9 |
|---|---|
Formule moléculaire |
C9H11FN2O3 |
Poids moléculaire |
214.19 g/mol |
Nom IUPAC |
5-fluoro-2-(oxolan-2-ylmethoxy)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H11FN2O3/c10-7-4-11-9(12-8(7)13)15-5-6-2-1-3-14-6/h4,6H,1-3,5H2,(H,11,12,13) |
Clé InChI |
RRKFKZLUWLODTF-UHFFFAOYSA-N |
SMILES canonique |
C1CC(OC1)COC2=NC=C(C(=O)N2)F |
Origine du produit |
United States |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-((tetrahydrofuran-2-yl)methoxy)pyrimidin-4(1H)-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-fluoro-2-methoxypyrimidin-4(3H)-one with oxirane (ethylene oxide) in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Fluoro-2-((tetrahydrofuran-2-yl)methoxy)pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom at the 5th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to yield hydro derivatives.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Substitution Reactions: Substituted pyrimidinones.
Oxidation: Oxo derivatives.
Reduction: Hydro derivatives.
Hydrolysis: Alcohols and pyrimidinones.
Applications De Recherche Scientifique
Chemistry: In chemistry, 5-Fluoro-2-((tetrahydrofuran-2-yl)methoxy)pyrimidin-4(1H)-one is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it valuable for investigating biological pathways and mechanisms .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the development of advanced materials and coatings .
Mécanisme D'action
The mechanism of action of 5-Fluoro-2-((tetrahydrofuran-2-yl)methoxy)pyrimidin-4(1H)-one involves its interaction with specific molecular targets. The fluorine atom at the 5th position enhances its binding affinity to certain enzymes and receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
- 5-Fluoro-2-methoxypyrimidin-4(3H)-one
- 2-Methoxy-5-fluorouracil
- 5-Fluoro-2-methoxy-4-pyrimidinol
Comparison: Compared to similar compounds, 5-Fluoro-2-((tetrahydrofuran-2-yl)methoxy)pyrimidin-4(1H)-one is unique due to the presence of the oxolan-2-ylmethoxy group. This group enhances its solubility and chemical stability, making it more suitable for certain applications. Additionally, the combination of fluorine and methoxy groups provides a distinct set of chemical and biological properties that can be leveraged in various research and industrial contexts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


